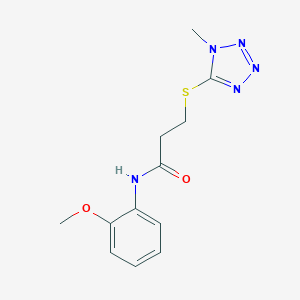![molecular formula C23H27N3O2S B270015 2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B270015.png)
2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inhibiting the growth and proliferation of cancer cells. It has also been suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit their growth and proliferation. This compound has also been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. One direction is to further investigate its mechanism of action and optimize its use as an anticancer and anti-inflammatory agent. Another direction is to study its potential use in other diseases, such as autoimmune disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves the reaction of 4-tert-butylthiophenol with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. The resulting product is then treated with acetic anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to have anticancer properties and has been used in the development of new cancer therapies. This compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in preclinical studies.
Eigenschaften
Produktname |
2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide |
|---|---|
Molekularformel |
C23H27N3O2S |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C23H27N3O2S/c1-16-21(22(28)26(25(16)5)18-9-7-6-8-10-18)24-20(27)15-29-19-13-11-17(12-14-19)23(2,3)4/h6-14H,15H2,1-5H3,(H,24,27) |
InChI-Schlüssel |
HIYIALYQVMSSAW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269933.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B269935.png)
![N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269936.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B269938.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269939.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269940.png)
![N,N-dimethyl-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269945.png)



![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)

![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)